Nicotinamide, N-(2-pyridyl)-
Overview
Description
Nicotinamide, N-(2-pyridyl)-, also known as N-Methyl-N-(2-pyridyl)formamide or Meyers’ Reagent, is a chemical compound with the empirical formula C7H8N2O . It is an amide derivative of nicotinic acid and is found in meat, fish, nuts, and some vegetables . It is used in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide .
Molecular Structure Analysis
Nicotinamide, N-(2-pyridyl)- contains a total of 25 bonds; 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 2 Pyridines .
Physical And Chemical Properties Analysis
The physical and chemical properties of Nicotinamide, N-(2-pyridyl)- include a refractive index of n20/D 1.566 (lit.), boiling point of 71-72 °C/0.05 mmHg (lit.), and a density of 1.137 g/mL at 25 °C (lit.) . The compound also exhibits hydrogen bonding interactions .
Scientific Research Applications
Neuroprotective Effects and Cognitive Function
Nicotinamide has been investigated for its potential neuroprotective effects and ability to enhance cognitive function. Studies have shown that oral supplementation with nicotinamide riboside, a precursor to nicotinamide adenine dinucleotide (NAD+), can inhibit the accumulation of pathological hallmarks of Alzheimer's disease, improve learning and memory in various murine models for dementia, reduce DNA damage, neuroinflammation, apoptosis, and improve hippocampal synaptic plasticity. These benefits are partially attributed to upregulation of mechanisms preventing Aβ production in the brain, maintaining blood–brain barrier integrity, and maintaining the gut microbiota (Braidy & Liu, 2020). Additionally, nicotinamide has been shown to preserve and enhance neurocognitive function in conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and ischemic and traumatic brain injury (Rennie et al., 2015).
Anti-addiction Properties
Research has suggested that raising intracellular NAD+ levels, through components of NAD+ metabolism and NAD-dependent enzymes, can influence major signaling processes associated with the neurobiology of addiction. This indicates a potential target for managing and treating addictive behavior and reducing cravings and withdrawal symptoms in patients with food addiction and/or substance abuse (Braidy, Villalva, & Eeden, 2020).
Metabolic and Kidney Health
Nicotinamide has been studied for its effects on metabolic health and kidney function. It has been shown to decrease intestinal phosphate transport in animals, suggesting a novel potential tool to treat hyperphosphatemia in patients with chronic kidney disease (CKD). However, further research is required to fully understand its efficacy and safety (Ginsberg & Ix, 2016).
Anticancer Potential
Nicotinic acid derivatives, including Nicotinamide, N-(2-pyridyl)-, have been highlighted for their potential as anticancer agents. These derivatives display a wide variety of biological properties making them a focal point in the development of anticancer drugs. Significant research efforts have been made in synthesizing and investigating the anticancer potential of nicotinamide derivatives (Jain et al., 2020).
Biochemical Mechanisms and Environmental Impact
The metabolic pathways and biochemical mechanisms underlying the action of Nicotinamide, N-(2-pyridyl)-, have been extensively studied. This includes its role in the biogenesis and homeostasis of Nicotinamide Adenine Dinucleotide (NAD) cofactor, which is crucial for cellular energy production and metabolism (Osterman, 2009). Moreover, insights into the microbial degradation and biochemical mechanisms of neonicotinoids, derivatives of synthetic nicotinoids like Nicotinamide, N-(2-pyridyl)-, have revealed the environmental residues and toxicity challenges posed by such compounds, underscoring the need for systematic remediation (Pang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-pyridin-2-ylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-8H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPXKRALPFXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157125 | |
Record name | Nicotinamide, N-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinamide, N-(2-pyridyl)- | |
CAS RN |
13160-07-1 | |
Record name | N-2-Pyridinyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13160-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinamide, N-(2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013160071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinamide, N-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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